(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride
Overview
Description
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C16H13N2F2[HCl] It is characterized by the presence of a fluorophenyl group and a quinolinyl group attached to a methanamine backbone
Mechanism of Action
Target of Action
Compounds with similar structures, such as quinoline derivatives, have been found to interact with a variety of biological targets, including dna and various enzymes .
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including intercalation into dna and inhibition of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 3-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(quinolin-3-yl)methanamine dihydrochloride
- (4-Bromophenyl)(quinolin-3-yl)methanamine dihydrochloride
- (4-Methylphenyl)(quinolin-3-yl)methanamine dihydrochloride
Uniqueness
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(4-fluorophenyl)-quinolin-3-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2.2ClH/c17-14-7-5-11(6-8-14)16(18)13-9-12-3-1-2-4-15(12)19-10-13;;/h1-10,16H,18H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHYYVGBBJYMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C3=CC=C(C=C3)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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